2-Chloro-3-(trifluoromethyl)pyridine

Description

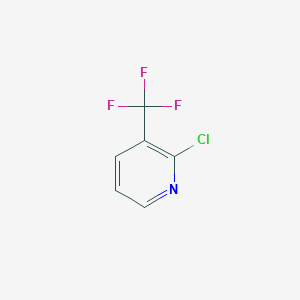

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXATZPCCMYMPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343464 | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-47-1 | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65753-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065753471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 2 Chloro 3 Trifluoromethyl Pyridine

Liquid-Phase Chlorination and Vapor-Phase Fluorination

A two-step process involving liquid-phase chlorination followed by vapor-phase fluorination is a common industrial method. nih.gov For example, 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated in the liquid phase to produce 2,3-dichloro-5-(trichloromethyl)pyridine. jst.go.jp This intermediate is then fluorinated in the vapor phase to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. jst.go.jp While this example leads to a different isomer, the principles of liquid-phase chlorination followed by vapor-phase fluorination are applicable to the synthesis of various chlorinated and fluorinated pyridines.

Stepwise Vapor-Phase Chlorination Followed by Fluorination

A purely vapor-phase approach can also be employed, where chlorination and fluorination are carried out in separate, sequential steps. jst.go.jp For instance, 3-methylpyridine (B133936) can be subjected to stepwise chlorination to form 2-chloro-3-trichloromethyl pyridine (B92270), which is subsequently fluorinated to give 2-chloro-3-(trifluoromethyl)pyridine. agropages.com This method allows for controlled introduction of the halogen atoms.

Simultaneous Vapor-Phase Chlorination/Fluorination with Catalysts

The simultaneous introduction of both chlorine and fluorine in the vapor phase at high temperatures (often exceeding 300°C) over a catalyst is an efficient one-step method. nih.gov Transition metal-based catalysts, such as iron fluoride (B91410) or cobalt chloride, are frequently used. google.comjst.go.jp This process can be applied to starting materials like 3-methylpyridine. google.com The reaction conditions, including the molar ratio of chlorine gas and the temperature, can be adjusted to control the degree of chlorination on the pyridine ring. nih.gov While this method can produce the desired product, it often leads to a mixture of chlorinated byproducts. nih.govgoogle.com

| Method | Description | Starting Material Example | Catalyst Example | Reference |

| Liquid-Phase Chlorination/Vapor-Phase Fluorination | Two-step process with initial chlorination in liquid phase followed by fluorination in vapor phase. | 2-Chloro-5-methylpyridine | - | jst.go.jp |

| Stepwise Vapor-Phase Chlorination/Fluorination | Sequential introduction of chlorine and then fluorine in the vapor phase. | 3-Methylpyridine | - | agropages.com |

| Simultaneous Vapor-Phase Chlorination/Fluorination | One-step process where chlorination and fluorination occur concurrently at high temperatures. | 3-Methylpyridine | Iron fluoride, Cobalt chloride | nih.govgoogle.comjst.go.jp |

Synthesis from 3-(trifluoromethyl)pyridine (B54556) 1-oxide

A primary route for synthesizing this compound involves the deoxygenative chlorination of 3-(trifluoromethyl)pyridine 1-oxide. This transformation is accomplished using various chlorinating agents, with reaction conditions optimized to maximize yield and purity.

Reaction with Chlorinating Agents (e.g., Phosphorus Oxychloride, Oxalyl Chloride)

The conversion of 3-(trifluoromethyl)pyridine 1-oxide to its 2-chloro derivative is effectively carried out using chlorinating agents such as phosphorus oxychloride (POCl₃) and oxalyl chloride. google.com When phosphorus oxychloride is used, it reacts with the N-oxide to facilitate the introduction of a chlorine atom, primarily at the 2-position of the pyridine ring. google.comchemicalbook.com

Oxalyl chloride is noted as a particularly preferable agent for this reaction, often leading to conspicuously enhanced production rates and yields of this compound. google.com The choice of agent can influence the reaction's efficiency and the profile of any byproducts formed. Generally, the chlorinating agent is used in a molar ratio of 1 to 10 times that of the 3-(trifluoromethyl)pyridine 1-oxide. google.com

Optimization of Reaction Conditions for Yield and Purity

Reaction temperature and duration are critical parameters that require careful control. In a process utilizing phosphorus oxychloride, a two-stage heating process has been described: an initial phase at 105-110°C for 2 hours, followed by a period at 120-125°C for 5 hours. google.com This procedure, however, may result in the formation of a significant amount of the undesired 2-chloro-5-(trifluoromethyl)pyridine (B1661970) isomer. google.comchemicalbook.com

Conversely, when oxalyl chloride is the chlorinating agent, the reaction is preferably conducted at much lower temperatures, ranging from -40°C to 20°C. google.com A more specific range of -30°C to 10°C is noted for enhancing the production rate and yield. google.com For example, a reaction with oxalyl chloride can be run at 0°C to 10°C for a few hours. google.com In one instance, adding oxalyl chloride at 0-5°C for one hour, followed by triethylamine (B128534) addition and reaction for two hours at 0-10°C, was documented. google.com

| Chlorinating Agent | Temperature Range | Reaction Time | Reported Yield/Product Distribution | Source |

|---|---|---|---|---|

| Phosphorus Oxychloride | 105-125°C | 7 hours | 50.34% 2-chloro-3-trifluoromethylpyridine, 25.34% 2-chloro-5-trifluoromethylpyridine | google.comchemicalbook.com |

| Oxalyl Chloride / Triethylamine | -30 to -20°C | ~3 hours | 85.57% 2-chloro-3-trifluoromethylpyridine, 0.42% 2-chloro-5-trifluoromethylpyridine | google.com |

| Oxalyl Chloride / Triethylamine | 0 to 10°C | ~3 hours | 54.63% 2-chloro-3-trifluoromethylpyridine, 1.31% 2-chloro-5-trifluoromethylpyridine | google.com |

The choice of solvent is another key factor in the synthesis. While the reaction can be conducted without a solvent, using an inert solvent is common practice. google.com For reactions with phosphorus oxychloride, 1,2-dichloroethane (B1671644) has been used as a solvent for extraction and subsequent workup. chemicalbook.com In reactions involving the more reactive oxalyl chloride, halogenated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane are suitable solvent choices. google.com These solvents are inert under the reaction conditions and facilitate temperature control, especially at the preferred lower temperatures for oxalyl chloride reactions. google.com

Reductive Dechlorination of Polychlorinated Precursors

An alternative synthetic strategy involves the selective removal of chlorine atoms from a more heavily chlorinated pyridine molecule. This method can be advantageous for utilizing byproducts from other industrial processes. google.com

Utilizing 2,3,6-trichloro-5-(trifluoromethyl)pyridine

The compound 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a byproduct from the production of other chlorinated pyridines, can be used as a starting material. google.comgoogle.com This precursor undergoes selective reductive dechlorination to yield this compound. google.comgoogle.com The process involves the removal of chlorine atoms at positions 3 and 6.

Catalytic Hydrogenation Methods

Catalyst Selection and Loading

The choice of catalyst is critical for achieving high efficiency and selectivity in the catalytic hydrogenation process. Metals such as palladium, platinum, nickel, iridium, and ruthenium are commonly used. google.com Palladium, particularly when supported on activated carbon (Pd/C), is a preferred catalyst. google.comguidechem.com The activated carbon support can be derived from various sources, including coal, coconut shell, or wood, and is often pre-processed with acids like nitric acid to enhance its properties. guidechem.com

The loading of the catalyst is typically a small fraction of the total reaction mass. For instance, in the reductive dechlorination of 2,3,6-trichloro-5-trifluoromethyl pyridine, the catalyst amount can range from 0.01% to 0.5% of the reaction system. google.com In other described processes, the mass fraction of the catalyst is between 0.1% and 3.5% relative to the weight of the starting material, with a preferred range of 1.0% to 2.0%. google.com The preparation of a 5% Pd/C catalyst involves dissolving a palladium source, such as palladium chloride, and precipitating it onto the carbon support, followed by a reduction step. guidechem.com

Table 1: Catalyst Systems for Hydrogenation in Pyridine Synthesis

| Catalyst Type | Support | Loading/Mass Fraction | Starting Material | Reference |

|---|---|---|---|---|

| Pd, Pt, Ni, Ir, Ru | Activated Carbon, Diatomite, etc. | 0.1% - 3.5% | 2-alkoxy-5-chloro-3-trifluoromethylpyridine | google.com |

| Unspecified | Lower aliphatic alcohol solvent | 0.01% - 0.5% | 2,3,6-trichloro-5-trifluoromethyl pyridine | google.com |

| Pd/C | Activated Carbon (Coal, Coconut, Wood) | 5% | 2,3-dichloro-5-trifluoromethyl pyridine | guidechem.com |

Pressure and Temperature Control

Precise control over reaction pressure and temperature is essential for optimizing the catalytic hydrogenation, maximizing the yield of the desired product, and minimizing side reactions. The reduction dechlorination reaction is typically conducted under a hydrogen atmosphere at pressures ranging from 0.1 to 2.0 MPa. google.comgoogle.com A more preferred pressure range is noted as 0.1 to 0.2 MPa. google.com

The reaction temperature is generally maintained in a range from -10°C to 65°C. google.comgoogle.com For certain processes, a more specific and preferred temperature window is between 45°C and 60°C. google.com The reaction time can vary, often lasting between 4 and 24 hours, with an optimal duration of 8 to 12 hours cited in some methods. google.comgoogle.com

Table 2: Optimal Conditions for Catalytic Hydrogenation

| Parameter | Range | Preferred Range | Reference |

|---|---|---|---|

| Temperature | -10°C to 65°C | 45°C to 60°C | google.comgoogle.com |

| Pressure | 0.1 to 2.0 MPa | 0.1 to 0.2 MPa | google.comgoogle.com |

| Reaction Time | 4 to 24 hours | 8 to 12 hours | google.com |

Novel and Environmentally Conscious Synthetic Routes

Recent research has focused on developing more efficient and sustainable methods for synthesizing trifluoromethylpyridines, emphasizing process simplification and adherence to green chemistry principles.

Simplified Multi-Step Processes

One novel approach simplifies the synthesis by utilizing a byproduct from another chemical process as the starting material. A method has been developed to prepare this compound from 2,3,6-trichloro-5-trifluoromethyl pyridine, which is a byproduct of over-chlorination during the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine. google.com This process is noted for being simple and easy to operate, making it suitable for industrial-scale production. google.com

Another advanced method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures (above 300°C). nih.govjst.go.jp This allows for the synthesis of chloro(trifluoromethyl)pyridines in a simple one-step reaction, which is a significant simplification compared to traditional multi-step liquid-phase and vapor-phase processes. nih.govjst.go.jp

Green Chemistry Principles in Synthesis

The principles of green chemistry, such as waste reduction and atom economy, are increasingly being integrated into the synthesis of this compound. A key example is the conversion of the byproduct 2,3,6-trichloro-5-trifluoromethyl pyridine into a valuable chemical intermediate. google.com This strategy not only provides an efficient route to the target molecule but also addresses the problem of waste treatment, turning a previously low-value byproduct into a useful material. google.com

Byproduct Formation and Conversion Strategies

The synthesis of this compound is often accompanied by the formation of isomers and other related compounds. Managing these byproducts is crucial for process efficiency and product purity.

A common synthesis route involves the chlorination of 3-trifluoromethylpyridine N-oxide. chemicalbook.comgoogle.com In this reaction, a significant byproduct is the isomeric 2-chloro-5-trifluoromethylpyridine. The ratio of the desired product to this byproduct is highly dependent on the chlorinating agent and reaction conditions. For example, using phosphorus oxychloride at 120-125°C can result in a mixture containing 50.34% of the target product and 25.34% of the 2-chloro-5-trifluoromethylpyridine isomer. chemicalbook.comgoogle.com However, by using a different chlorinating agent, such as oxalyl chloride, and optimizing the temperature to between -30°C and -20°C, the formation of the desired this compound can be significantly increased to over 90%, with the isomeric byproduct reduced to less than 1%. google.com

Table 3: Influence of Chlorinating Agent on Product and Byproduct Formation

| Chlorinating Agent | Temperature | This compound Yield | 2-chloro-5-trifluoromethylpyridine Yield | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride | 120-125°C | 50.34% | 25.34% | chemicalbook.comgoogle.com |

| Oxalyl chloride | 0-10°C | 54.63% | 1.31% | google.com |

| Oxalyl chloride | -30 to -20°C | 91.89% | 0.72% | google.com |

An effective conversion strategy involves using byproducts from other industrial processes as starting materials. The compound 2,3,6-trichloro-5-trifluoromethyl pyridine, a byproduct from the production of 2,3-dichloro-5-trifluoromethyl pyridine, can be selectively dechlorinated through catalytic hydrogenation to yield this compound with a selectivity of 95%. guidechem.comgoogle.com This reaction also generates other useful byproducts, such as 3-trifluoromethylpyridine, 3-chloro-5-trifluoromethylpyridine, and 2,5-dichloro-3-trifluoromethylpyridine, which have their own applications or can be converted in subsequent steps. google.com

From 3-trifluoromethylpyridine and its N-oxide

A prevalent and well-documented method for the preparation of this compound involves a two-step process starting from 3-trifluoromethylpyridine. This process first involves the oxidation of 3-trifluoromethylpyridine to its corresponding N-oxide, followed by a chlorination reaction. google.comguidechem.com

The N-oxidation of 3-trifluoromethylpyridine is a standard procedure, which then allows for the regioselective introduction of a chlorine atom at the 2-position of the pyridine ring. The subsequent chlorination of 3-trifluoromethylpyridine N-oxide can be accomplished using various chlorinating agents, with phosphorus oxychloride (POCl₃) and oxalyl chloride being the most common. google.comgoogle.com

The choice of chlorinating agent and reaction conditions significantly influences the yield and the isomeric purity of the final product. When using phosphorus oxychloride, the reaction is typically carried out at elevated temperatures, which can lead to the formation of the isomeric byproduct, 2-chloro-5-(trifluoromethyl)pyridine. chemicalbook.com In one example, the reaction of 3-trifluoromethylpyridine N-oxide with phosphorus oxychloride at 105-125°C resulted in a mixture containing 50.34% of the desired this compound and 25.34% of the 2-chloro-5-isomer. chemicalbook.com

To enhance the selectivity for the 2-chloro-3-isomer, alternative reagents and conditions have been explored. The use of oxalyl chloride as the chlorinating agent in the presence of a base like triethylamine at low temperatures has been shown to significantly improve the yield and regioselectivity. google.com For instance, reacting 3-trifluoromethylpyridine N-oxide with oxalyl chloride and then triethylamine at temperatures between -30°C and -20°C can lead to a product mixture containing over 90% of this compound, with minimal formation of the 5-chloro isomer. google.com

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield/Product Distribution | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | None | 105-125°C | 7 hours | 50.34% this compound, 25.34% 2-chloro-5-(trifluoromethyl)pyridine | chemicalbook.com |

| Oxalyl chloride / Triethylamine | 1,2-dichloroethane | -30 to -20°C | 3 hours | 91.89% this compound, 0.72% 2-chloro-5-(trifluoromethyl)pyridine | google.com |

| Oxalyl chloride / Triethylamine | Dichloromethane | -30 to -20°C | 3 hours | 90.93% this compound, 0.52% 2-chloro-5-(trifluoromethyl)pyridine | google.com |

| Oxalyl chloride / Triethylamine | 1,2-dichloroethane | 0 to 10°C | 3 hours | 54.63% this compound, 1.31% 2-chloro-5-(trifluoromethyl)pyridine | google.com |

From 3-chloro-5-trifluoromethylpyridine

The synthesis of this compound starting from 3-chloro-5-trifluoromethylpyridine is not a commonly reported transformation in the reviewed scientific literature. While 3-chloro-5-trifluoromethylpyridine is mentioned as a byproduct in some syntheses targeting the 2-chloro-3-isomer google.com, its direct conversion is not well-documented.

The introduction of a chlorine atom at the 2-position of 3-chloro-5-trifluoromethylpyridine would require a regioselective chlorination reaction. However, the existing chloro and trifluoromethyl substituents on the pyridine ring influence the reactivity and regioselectivity of further substitution, making such a transformation challenging. The trifluoromethyl group is strongly deactivating, which would hinder electrophilic substitution, and the directing effects of the existing substituents may not favor chlorination at the desired position.

Further research would be needed to develop a viable synthetic route for the conversion of 3-chloro-5-trifluoromethylpyridine to this compound.

From 2,5-dichloro-3-trifluoromethylpyridine

The conversion of 2,5-dichloro-3-trifluoromethylpyridine to this compound requires the selective removal of the chlorine atom at the 5-position while retaining the chlorine at the 2-position. This transformation is a selective dechlorination reaction.

One patent suggests that 2,5-dichloro-3-trifluoromethylpyridine can be converted into 2-chloro-3-trifluoromethylpyridine through subsequent treatment, although the specific conditions are not detailed. google.com A potential method for such a selective dechlorination is catalytic hydrogenation. researchgate.netasianpubs.org The reactivity of the two chlorine atoms can differ based on their electronic and steric environment, which could allow for selective removal.

Another patented method describes a multi-step process where 2,5-dichloro-3-trifluoromethylpyridine, obtained from the selective reduction of 2,3,6-trichloro-5-trifluoromethylpyridine, is first reacted with a sodium alkoxide. google.com This results in the formation of a 2-alkoxy-5-chloro-3-trifluoromethylpyridine intermediate. The subsequent step involves catalytic hydrogenation to remove the remaining chlorine at the 5-position, followed by conversion of the alkoxy group back to a chloro group to yield the final product. This indicates an indirect but feasible pathway for the transformation.

Reactivity and Derivatization of 2 Chloro 3 Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions at the 2-Position

The chlorine atom at the C-2 position of 2-chloro-3-(trifluoromethyl)pyridine is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a diverse range of functional groups.

Alkylation

The formation of carbon-carbon bonds at the 2-position of the pyridine (B92270) ring can be effectively achieved through modern cross-coupling reactions. While direct, specific examples for this compound are not extensively detailed in seminal literature, the reactivity of aryl chlorides, including heteroaryl chlorides, is well-established in various palladium- and nickel-catalyzed protocols. wikipedia.orgwikipedia.org These methods are broadly applicable and provide reliable pathways for alkylation and arylation.

Prominent examples of such transformations include the Kumada, Suzuki, Negishi, and Sonogashira couplings. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org For instance, the Kumada coupling, which utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst, is a powerful tool for coupling with aryl chlorides. wikipedia.orgorganic-chemistry.org The successful application of a Kumada coupling to 3-trifluoromethylchlorobenzene demonstrates its feasibility on a similarly electron-poor ring system. acs.org Likewise, the Suzuki coupling, employing a boronic acid or ester (RB(OR)2) with a palladium catalyst, is widely used for its functional group tolerance and is effective for heteroaryl chlorides. libretexts.orgharvard.edu The Negishi coupling uses an organozinc reagent, and the Sonogashira coupling introduces an alkyne moiety from a terminal alkyne, both expanding the range of possible C-C bond formations. wikipedia.orgwikipedia.org

| Coupling Reaction | General Scheme | Reagents & Conditions | Ref. |

| Kumada Coupling | Ar-Cl + R-MgX → Ar-R | Ni or Pd catalyst (e.g., NiCl2(dppp)) | wikipedia.orgchem-station.com |

| Suzuki Coupling | Ar-Cl + R-B(OH)2 → Ar-R | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3) | libretexts.orgnih.gov |

| Negishi Coupling | Ar-Cl + R-ZnX → Ar-R | Pd or Ni catalyst (e.g., Pd(PPh3)4) | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Ar-Cl + R-C≡CH → Ar-C≡C-R | Pd catalyst, Cu(I) cocatalyst, Base | wikipedia.orgorganic-chemistry.org |

This table represents generalized conditions for cross-coupling reactions applicable to aryl chlorides.

Amination

The displacement of the 2-chloro substituent by nitrogen nucleophiles is a readily achievable transformation. This amination can be performed to introduce primary, secondary, or other nitrogen-based functional groups. A patent describes the general method of aminating 2-halogeno-trifluoromethyl-halogenopyridines to produce 2-amino derivatives, which are valuable intermediates for agricultural and medicinal chemistry. pearson.com For example, the reaction of a related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, with an amine proceeds via nucleophilic substitution at the 2-position.

| Nucleophile | Product | Conditions | Ref. |

| Ammonia | 2-Amino-3-(trifluoromethyl)pyridine | High pressure, elevated temperature | pearson.com |

| Primary/Secondary Amines | 2-(Alkylamino)-3-(trifluoromethyl)pyridine | Base, solvent (e.g., DMF) | pearson.com |

This table provides representative amination reactions based on established procedures for related compounds.

Etherification

The synthesis of 2-alkoxy-3-(trifluoromethyl)pyridine derivatives can be accomplished by the reaction of this compound with an appropriate alkoxide. In a process described for a related compound, 2,5-dichloro-3-trifluoromethylpyridine reacts with sodium alkoxides (such as sodium methoxide (B1231860) or ethoxide) in a lower aliphatic alcohol solvent to yield the corresponding 2-alkoxy-5-chloro-3-trifluoromethylpyridine. nih.gov This demonstrates the effective displacement of the C-2 chlorine atom by an oxygen nucleophile. The same principle applies to the title compound.

| Nucleophile | Product | Conditions | Ref. |

| Sodium Methoxide (NaOCH3) | 2-Methoxy-3-(trifluoromethyl)pyridine | Methanol, heat | nih.gov |

| Sodium Ethoxide (NaOCH2CH3) | 2-Ethoxy-3-(trifluoromethyl)pyridine | Ethanol (B145695), heat | nih.gov |

This table illustrates etherification based on documented reactions of analogous dichlorotrifluoromethylpyridines.

Cyanation

Introduction of a cyano group at the 2-position is a valuable transformation for accessing pyridine-2-carbonitriles, which are versatile synthetic precursors. Numerous procedures detail the cyanation of halopyridines. organic-chemistry.orgorganic-chemistry.org For the closely related isomer, 2-fluoro-3-chloro-5-trifluoromethylpyridine, cyanation with sodium or potassium cyanide readily displaces the more reactive fluorine atom to yield 3-chloro-2-cyano-5-trifluoromethylpyridine. organic-chemistry.orgresearchgate.net Similar reactions using cuprous cyanide on bromo-analogs are also known. organic-chemistry.org These examples strongly support the feasibility of displacing the chlorine atom in this compound using a cyanide source, likely requiring a catalyst or forcing conditions due to the lower reactivity of the chloro-substituent compared to fluoro or bromo.

| Cyanide Source | Product | Catalyst/Conditions | Ref. |

| Sodium Cyanide (NaCN) | 2-Cyano-3-(trifluoromethyl)pyridine | Phase-transfer catalyst (e.g., TBAB), solvent | organic-chemistry.orgresearchgate.net |

| Copper(I) Cyanide (CuCN) | 2-Cyano-3-(trifluoromethyl)pyridine | High temperature, polar aprotic solvent (e.g., DMF) | organic-chemistry.org |

This table shows representative cyanation methods based on established procedures for isomeric compounds.

Hydroxylation

The conversion of this compound into 2-hydroxy-3-(trifluoromethyl)pyridine (which exists in tautomeric equilibrium with its pyridone form) is a standard nucleophilic substitution using a hydroxide (B78521) source. While direct hydrolysis of the title compound is not extensively documented, the reverse reaction—the chlorination of 2-hydroxy-3-trifluoromethylpyridine (B50829) to produce this compound—is a key step in some synthetic routes, confirming the stability and accessibility of the hydroxylated product. nih.gov Furthermore, the hydrolysis of related 2-alkoxy-3-trifluoromethylpyridines to the 2-hydroxy derivative is also known. nih.gov The direct hydroxylation would typically be carried out using a strong base like sodium or potassium hydroxide in water or a polar solvent at elevated temperatures.

| Reagent | Product | Conditions | Ref. |

| Sodium Hydroxide (NaOH) | 2-Hydroxy-3-(trifluoromethyl)pyridine | Water/solvent, heat | nih.govmsu.edu |

This table outlines the expected hydroxylation reaction based on general principles and the known existence of the product.

Electrophilic Substitution and Functionalization

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is significantly challenging. The pyridine nitrogen atom and the potent electron-withdrawing trifluoromethyl group at the 3-position both strongly deactivate the ring towards attack by electrophiles. libretexts.org In the acidic media often required for EAS reactions like nitration, the pyridine nitrogen becomes protonated, further increasing this deactivation. libretexts.org

Consequently, functionalization of the ring at positions other than C-2 typically requires alternative strategies that bypass direct EAS. One such approach involves the nucleophilic activation of the pyridine ring. For example, methods have been developed for the C3-selective trifluoromethylation of pyridine rings through initial hydrosilylation, which forms an enamine-like intermediate that is susceptible to subsequent reaction with an electrophilic trifluoromethylating agent. Such multi-step, indirect methods are often necessary to achieve functionalization at the C-H positions of highly electron-deficient pyridine rings.

Regioselective Functionalization Strategies

The strategic modification of this compound at specific positions is crucial for synthesizing complex molecules. This is achieved through various regioselective functionalization methods.

Metalation and Carboxylation

Metalation is a key strategy for the functionalization of pyridine rings. In the case of trifluoromethyl-substituted chloropyridines, deprotonation followed by carboxylation allows for the introduction of a carboxylic acid group at a specific position. For instance, 2-bromo-5-(trifluoromethyl)pyridine (B156976) can be selectively deprotonated and then carboxylated at the 3-position to yield the corresponding carboxylic acid. thieme-connect.com This principle of metalation and subsequent reaction with an electrophile is a fundamental approach to achieving regioselectivity. The reaction of 3-(trifluoromethyl)pyridine (B54556) N-oxide with phosphorus oxychloride can produce a mixture of this compound and 2-chloro-5-(trifluoromethyl)pyridine (B1661970). chemicalbook.comgoogle.com Further functionalization can then be directed based on the relative reactivity of the remaining positions on the pyridine ring.

Iodine Migration

While direct information on iodine migration specifically for this compound is not extensively detailed in the provided results, the concept of halogen migration is a known phenomenon in organic chemistry. Iodine, in particular, can be involved in cyclization reactions, such as the iodine-mediated hydrative cyclization to form 3-acylated indolizine (B1195054) structures. elsevierpure.com This process involves steps like iodocyclization and deprotonation. elsevierpure.com In the context of functionalizing pyridine derivatives, a related process could potentially be exploited. For example, the N-pivaloyl-protected 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) can be deprotonated at the 4-position and subsequently trapped with iodine. thieme-connect.com This demonstrates the ability to introduce iodine at a specific site, which can then potentially undergo further reactions or migrations under specific conditions. The use of iodotrimethylsilane (B154268) and catalytic iodine has also been shown to promote cyclization in the synthesis of 3-monoarylated five-membered benzosultams, where iodine plays a role in preventing side reactions. clockss.org

Steric Screening of Acidic Positions

The regioselectivity of C-H borylation can be influenced by steric shielding effects, sometimes arising from intramolecular hydrogen bonding. nih.gov For instance, in N-borylated anilines, a Bpin (pinacol boronic ester) group can create a steric shield that directs borylation to a remote position. nih.gov This principle of using steric hindrance to control the site of reaction is applicable to various substrates. While not directly detailing this compound, the concept is relevant. The bulky trifluoromethyl group and the adjacent chlorine atom in this compound would sterically hinder the neighboring positions, influencing the approach of reagents and thus directing functionalization to less hindered sites. This inherent steric factor is a key consideration in predicting and achieving regioselective reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and palladium-catalyzed reactions are particularly prominent in this area.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds and is widely used in the synthesis of biaryls and heteroaryls. researchgate.netresearchgate.net This reaction typically involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. researchgate.netbohrium.com For heteroaryl chlorides, including derivatives of 2-chloropyridine, efficient Suzuki-Miyaura coupling can be achieved with arylboronic acids. researchgate.net The choice of catalyst, ligand, and base is crucial for the success of these reactions, especially with less reactive chloro-substrates. researchgate.net For instance, palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand like XPhos has been shown to be effective. nih.gov The reaction conditions can be optimized to tolerate a wide range of functional groups. nih.gov Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often challenging pyridine-2-boronates. rsc.orgtcichemicals.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Heteroaryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloropyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂, XPhos | 3-(3-Methoxyphenyl)pyridine | 76 | nih.gov |

| 4-Chloroquinaldine | Phenyltrifluorosilane | Pd(OAc)₂, XPhos | 2-Methyl-4-phenylquinoline | Moderate | nih.gov |

| Thienyl chloride | Phenyltrifluorosilane | Pd(OAc)₂, XPhos | 2-Phenylthiophene | 90 | nih.gov |

| Furanyl chloride | Phenyltrifluorosilane | Pd(OAc)₂, XPhos | 2-Phenylfuran | 74 | nih.gov |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are instrumental in modifying this compound. The Hiyama cross-coupling, which utilizes organosilanes, is an effective method for forming biaryl and heterobiaryl compounds from aryl and heteroaryl chlorides. nih.gov This reaction can be performed with catalysts like palladium acetate and ligands such as XPhos, and it tolerates a variety of functional groups. nih.gov

Another important transformation is the palladium-catalyzed trifluoromethylation of aryl chlorides. nih.gov This allows for the direct introduction of a trifluoromethyl group, a substituent that can significantly alter the properties of organic molecules. nih.gov This process can be achieved under mild conditions with high functional group tolerance. nih.gov

Furthermore, palladium catalysis is employed in other C-C bond-forming reactions. For instance, the cross-coupling of aryl fluorides with N-tosylhydrazones can be achieved via C-F bond activation. rsc.org While this example involves aryl fluorides, the principles of palladium-catalyzed activation of carbon-halogen bonds are broadly applicable.

Mechanistic Investigations of Transformations

The transformation of pyridines, including halogenated and trifluoromethylated derivatives, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with applications in pharmaceuticals and materials science. researchoutreach.org Mechanistic studies are crucial for optimizing these reactions and developing new synthetic methodologies.

C-H Bond Activation Directed by Pyridine Derivatives

The pyridine moiety is a powerful directing group in C-H activation strategies, a feature that can also present challenges when the pyridine ring itself is the target for functionalization. eurekaselect.com The nitrogen atom's ability to coordinate with a metal center can facilitate the activation of C-H bonds at various positions on the pyridine ring or on an adjacent aromatic ring. acs.org

Mechanistic studies have provided significant insights into these processes. For instance, in rhodium(III)-catalyzed oxidative coupling reactions, the turnover-limiting step has been identified as the migratory insertion of an alkene into a Rh-C(aryl) bond. nih.gov The reaction rate in such cases is dependent on the catalyst and alkene concentrations, but not on the concentration of the pyridine derivative. nih.gov

Several proposed mechanisms for transition-metal-catalyzed C-H activation of pyridine derivatives involve the following key steps:

Coordination: The pyridine nitrogen coordinates to the metal catalyst. beilstein-journals.org

C-H Activation/Deprotonation: The metal center promotes the cleavage of a C-H bond, often at the ortho position, to form a metallacyclic intermediate. beilstein-journals.orgnih.gov This step can be the rate-limiting step, as suggested by kinetic isotope effect (KIE) experiments. beilstein-journals.org

Migratory Insertion: An unsaturated substrate, such as an alkene, inserts into the metal-carbon bond. nih.govbeilstein-journals.org

Reductive Elimination/Hydrolysis: The final product is released, and the catalyst is regenerated. beilstein-journals.org

The regioselectivity of C-H activation can be influenced by various factors, including the nature of the catalyst, ligands, and the electronic properties of the pyridine substrate. For instance, introducing a methoxy (B1213986) group at the C-2 position of a pyridyl substrate can enable meta-C–H olefination, a reaction that does not occur with the unsubstituted pyridyl moiety. acs.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Cationic Rhodium(III) | Oxidative Coupling | Turnover-limiting migratory insertion of alkene into Rh-C(aryl) bond. | nih.gov |

| Zirconium Complex with [Ph3C][B(C6F5)4] | C-H Alkylation | Formation of a 3-membered zirconacyclic intermediate. | beilstein-journals.org |

| Palladium(II) with Selectfluor® | ortho-Trifluoromethylthiolation | Formation of a palladacycle followed by oxidation to a Palladium(IV) complex. | nih.gov |

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing group that significantly impacts the electronic properties and reactivity of the pyridine ring. nih.gov Its presence generally deactivates the ring towards electrophilic substitution and influences the regioselectivity of nucleophilic and radical reactions. nih.govchemrxiv.org

In the context of C-H activation, the CF3 group's influence is multifaceted:

Electronic Effects: The strong electron-withdrawing nature of the CF3 group increases the acidity of the C-H bonds on the pyridine ring, potentially facilitating their cleavage during metallation or deprotonation steps. researchgate.net This deactivation of the aromatic ring is a well-established strategy for modifying metabolic stability in drug design. nih.gov

Regiochemical Control: The position of the CF3 group directs the outcome of various reactions. For instance, in the chlorination of 3-trifluoromethylpyridine, the major product is 2-chloro-5-trifluoromethylpyridine, with 2-chloro-3-trifluoromethylpyridine being a minor product. google.com

Steric Hindrance: While not as sterically demanding as some other groups, the CF3 group can exert some steric influence, which, in combination with its electronic effects, can fine-tune the regioselectivity of reactions. researchgate.net

Mechanistic studies on the trifluoromethylation of pyridine rings have revealed pathways involving nucleophilic activation. One such method involves the hydrosilylation of the pyridine ring to form an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemrxiv.orgresearchgate.netnih.gov This strategy allows for the selective introduction of a CF3 group at the 3-position, a transformation that is difficult to achieve through direct radical trifluoromethylation due to a lack of regioselectivity. chemrxiv.orgresearchgate.net

| Reaction | Role of Trifluoromethyl Group | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Chlorination of 3-trifluoromethylpyridine | Directing group | Favors formation of 2-chloro-5-trifluoromethylpyridine over the 2,3-isomer. | google.com |

| 3-Position-selective C-H trifluoromethylation | Electronic deactivation of the ring | Reaction proceeds via nucleophilic activation (hydrosilylation) to form an enamine intermediate. | chemrxiv.orgnih.gov |

| ortho-Lithiation of 1-chloro-3-(trifluoromethyl)benzene | Increases C-H acidity | Rate-limiting deaggregation of lithium diisopropylamide (LDA) dimers. | researchgate.net |

Advanced Applications in Chemical Synthesis

Role as a Versatile Chemical Intermediate

2-Chloro-3-(trifluoromethyl)pyridine is a pivotal heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. openpr.comgoogle.com Its utility stems from the presence of both a reactive chlorine atom and a trifluoromethyl group on the pyridine (B92270) ring. pubcompare.aisigmaaldrich.com The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the final compounds, making it a desirable feature in pharmaceutical and agrochemical research. researchgate.net The chlorine atom, being a good leaving group, allows for various nucleophilic substitution reactions, providing a gateway to introduce diverse functionalities.

This compound is a key building block for producing pharmaceuticals, agrochemicals, and other specialty chemicals. google.cominnospk.com For instance, it is an essential intermediate in the manufacturing of certain herbicides and pesticides. google.comchemicalbook.com Its role extends to the synthesis of high-affinity TRPV1 (vanilloid receptor 1) antagonists, which are promising candidates for developing novel analgesics. innospk.com The strategic placement of the chloro and trifluoromethyl groups on the pyridine core makes it a versatile precursor for creating libraries of compounds for drug discovery and material science. researchgate.netinnospk.com

Building Block for Complex Organic Molecules and Heterocycles

The unique structural features of this compound make it an invaluable building block for the construction of intricate organic molecules and various heterocyclic systems. researchgate.net The reactivity of the chlorine atom facilitates the introduction of different substituents, leading to the formation of more complex molecular architectures.

Synthesis of Trifluoromethylated N-Heterocycles

The synthesis of trifluoromethylated nitrogen-containing heterocycles is a significant area of research due to the beneficial properties imparted by the trifluoromethyl group. researchgate.netnih.gov this compound serves as a readily available starting material for creating a variety of such compounds. The chlorine atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups and build more complex heterocyclic systems. This reactivity allows for the generation of diverse libraries of trifluoromethylated pyridines with potential applications in medicinal chemistry and materials science. researchgate.net

For example, it can be used in reactions to create bipyridine structures, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, through modified Ullmann reactions. sigmaaldrich.com The introduction of the trifluoromethyl group is known to enhance the biological activity of many heterocyclic drug molecules. researchgate.net

Development of Furo[3,2-c]pyridine Derivatives

Research has demonstrated the use of this compound derivatives in the synthesis of furo[3,2-c]pyridine systems. In one synthetic pathway, a related compound, 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one, is aromatized using phosphorus oxychloride to yield a chloro-derivative. researchgate.net This chloro-derivative can then undergo further reactions, such as reduction or nucleophilic substitution, to produce a variety of substituted furo[3,2-c]pyridines. researchgate.netresearchgate.net For instance, the chlorine atom can be replaced by secondary amines like morpholine, piperidine, and pyrrolidine to create 4-substituted furopyridines. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | Phosphorus oxychloride | 2-[3-(trifluoromethyl)phenyl]-4-chlorofuro[3,2-c]pyridine | researchgate.net |

| 2-[3-(trifluoromethyl)phenyl]-4-chlorofuro[3,2-c]pyridine | H₂NNH₂-Pd/C | 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine | researchgate.net |

| 2-[3-(trifluoromethyl)phenyl]-4-chlorofuro[3,2-c]pyridine | Morpholine | 4-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine | researchgate.net |

Precursor for Active Pharmaceutical Ingredients (APIs)

Due to its unique chemical properties, this compound is a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). openpr.com The incorporation of the trifluoromethylpyridine moiety can significantly influence the biological activity of a molecule.

Antiviral Agents

The trifluoromethylpyridine scaffold is a component of some molecules investigated for their antiviral properties. nih.gov For instance, novel trifluoromethylpyridine piperazine derivatives have been designed and synthesized, showing potential as plant activators with antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov While direct synthesis from this compound is not always explicitly detailed in every study, its role as a key intermediate for creating such trifluoromethylated heterocyclic systems is well-established. nih.gov The development of novel nucleosides containing a trifluoromethyl group has also been a strategy in the search for new antiviral agents. nih.gov

Anticancer Agents

The this compound moiety is a structural component in the development of novel anticancer agents. For example, it is a key intermediate for synthesizing compounds with 4-anilinoquinazoline scaffolds, which have shown promising anticancer activity. mdpi.com The synthesis of novel pyridine-thiazole hybrid molecules has also been explored, with some compounds demonstrating significant antiproliferative activity against cancer cell lines. mdpi.com The presence of the trifluoromethyl group can contribute to the efficacy of these potential anticancer agents. mdpi.com

| Compound Class | Target | Notable Activity | Reference |

| 4-Anilinoquinazoline Derivatives | Anticancer | Promising in vitro activity | mdpi.com |

| Pyridine-Thiazole Hybrids | Anticancer | High antiproliferative activity in leukemia cells | mdpi.com |

Antibiotics

The pyridine nucleus is a recurring motif in many antimicrobial agents. While the broader class of trifluoromethylpyridine derivatives has been investigated for the development of novel antibacterial and antifungal compounds, specific, named antibiotics synthesized directly from this compound as a primary starting material are not extensively documented in publicly available research. The compound is recognized as a versatile precursor for creating diverse molecular scaffolds, which are then screened for various biological activities, including potential antimicrobial efficacy. Research into quinoxaline derivatives, for instance, has yielded compounds with significant activity against plant pathogenic bacteria and fungi, highlighting the potential of related heterocyclic structures in antimicrobial discovery. nih.gov

Enzyme/Receptor Targeting Compounds

This compound is a key intermediate in the synthesis of molecules designed to interact with specific biological targets like enzymes and receptors. Its derivatives have been successfully developed as modulators for various therapeutic targets.

P2X7 Receptor Antagonists: This compound is utilized in the synthesis of potent and selective antagonists for the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory diseases. researchgate.netnih.govdrugtargetreview.com The development of such antagonists is a promising area for new treatments for inflammatory conditions. researchgate.net

Kinase Inhibitors: The this compound scaffold is a component in the development of various kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. It is used in the synthesis of modulators for Phosphatidylinositol 3-kinase (PI3K) enzyme activity and inhibitors of TAM kinases. iskweb.co.jp Research has led to the development of pan-PI3K inhibitors based on imidazopyridine structures, which have shown efficacy in preclinical cancer models. nih.gov

| Target Class | Specific Target | Therapeutic Application |

| Receptors | P2X7 Receptor | Inflammatory Diseases |

| Enzymes | Phosphatidylinositol 3-kinase (PI3K) | Cancer, Cardiovascular Diseases |

| Enzymes | TAM kinases | Cancer |

Intermediate in Agrochemical Synthesis

This compound is an important intermediate for the production of modern agrochemicals. google.com The trifluoromethylpyridine moiety is a key structural feature in many high-performance pesticides due to the enhanced biological activity conferred by the fluorine atoms. jst.go.jpresearchoutreach.org

Herbicides (e.g., Flazasulfuron)

This compound is a crucial precursor in the manufacture of the sulfonylurea herbicide, Flazasulfuron. google.comresearchoutreach.org Flazasulfuron is effective for controlling a wide range of grass, broad-leaved weeds, and sedges. wikipedia.org Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis and cell division in plants. wikipedia.org The synthesis of Flazasulfuron involves converting this compound into 3-trifluoromethylpyridine-2-sulfonyl chloride, which is then reacted with 2-amino-4,6-dimethoxypyrimidine to produce the final active ingredient. nih.gov

| Herbicide | Chemical Class | Mode of Action |

| Flazasulfuron | Sulfonylurea | Acetolactate synthase (ALS) inhibitor |

Fungicides

The 3-chloro-5-(trifluoromethyl)pyridine residue, an isomer of the subject compound, has been a focus for the discovery of commercial fungicides. jst.go.jp While this compound itself is a valuable building block in this area, specific commercial fungicides derived directly from it are not as prominently cited as those from its isomers. For instance, the widely used fungicide and nematicide Fluopyram is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The development of novel fungicides often involves creating libraries of compounds from versatile intermediates like this compound for biological screening.

Insecticides (e.g., Fluopyram)

The trifluoromethylpyridine structure is integral to several modern insecticides. However, many commercialized examples utilize different isomers of chlorotrifluoromethylpyridine. For example, the insecticide and fungicide Fluopyram is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, while the insecticide Chlorfluazuron uses 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as its starting material. researchoutreach.orgalfa-chemical.com Similarly, the insecticide Pyridalyl is synthesized from 2-chloro-5-(trifluoromethyl)pyridine (B1661970). researchoutreach.org Research into new insecticidal agents continues to explore derivatives of various trifluoromethylpyridines for novel modes of action and improved efficacy.

Nematicides

The control of plant-parasitic nematodes is a significant challenge in agriculture. Chemical compounds containing the trifluoromethylpyridine core have been developed for this purpose. The nematicide Fluazaindolizine, for example, possesses a complex heterocyclic structure derived from 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430), which itself is prepared from an isomeric precursor. jst.go.jp Research has also been conducted on novel amide derivatives for their nematicidal activity against species like Meloidogyne incognita. One such compound, N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4,5,5-trifluoropent-4-enamide, was synthesized and evaluated for its potential as a nematicide, demonstrating the ongoing utility of the chlorotrifluoromethylpyridine scaffold in developing new crop protection agents. nyxxb.cn

Specialty Chemical Manufacturing

This compound serves as a crucial building block in the synthesis of a variety of specialty chemicals. Its distinct structure, featuring a trifluoromethyl group and a reactive chlorine atom on a pyridine ring, allows for its incorporation into larger molecules, thereby imparting desirable properties such as thermal stability, chemical resistance, and specific biological or optical activities. This versatility makes it a valuable intermediate in the production of advanced polymers, custom dyes and pigments, and effective flame retardants.

Polymers

In the field of polymer science, this compound is utilized as a precursor for creating specialized monomers. The incorporation of the trifluoromethyl-pyridine moiety into a polymer backbone can significantly enhance its properties. Fluorinated polymers are known for their increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability. nih.gov

The synthesis of these specialty polymers often involves the initial modification of this compound to introduce a polymerizable group. For example, the chlorine atom can be substituted via nucleophilic aromatic substitution reactions to append vinyl, acrylate, or styrenic functionalities. These newly formed monomers can then be polymerized, often with other co-monomers, to produce high-performance materials.

Fluorinated polyimides, for instance, have been prepared using monomers derived from fluorinated pyridylenediamines. nih.govresearchgate.net These materials are sought after for applications in aerospace and electronics due to their exceptional thermal stability and mechanical properties. The presence of the trifluoromethyl group contributes to a lower dielectric constant and reduced moisture absorption, which are critical for microelectronics applications.

Table 1: Properties of Polymers Incorporating Trifluoromethylpyridine Moieties

| Property | Enhancement Provided by Trifluoromethylpyridine Group |

|---|---|

| Thermal Stability | Increased resistance to thermal degradation. |

| Chemical Resistance | Enhanced stability against solvents and corrosive chemicals. |

| Hydrophobicity | Increased water-repellent properties. |

| Dielectric Constant | Lowered dielectric constant for electronic applications. |

| Optical Properties | Can be tailored for specific refractive index or clarity. |

Dyes and Pigments

The unique electronic properties of the this compound scaffold make it a valuable component in the synthesis of novel dyes and pigments. The electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atom in the pyridine ring can be leveraged to tune the absorption and emission spectra of chromophores.

This intermediate is particularly useful in the creation of azo dyes. nih.govnih.gov The synthesis typically involves a diazotization reaction of an aromatic or heterocyclic amine, followed by a coupling reaction with an electron-rich component. nih.govnih.gov By using a derivative of this compound as either the diazonium component or the coupling component, chemists can design dyes with specific colors and high fastness properties.

These specialized dyes find applications in textiles, high-performance coatings, and advanced imaging systems. The trifluoromethyl group can improve the light stability and sublimation fastness of disperse dyes used for synthetic fibers like polyester.

Table 2: Examples of Azo Dyes Derived from Heterocyclic Amines

| Heterocyclic Amine Precursor | Coupling Component | Resulting Dye Characteristics |

|---|---|---|

| 2-Aminothiazole derivative | Naphthol derivative | Potent biological activity, good color fastness. nih.gov |

| Aniline derivative | 1-H-pyrrole-2-carbaldehyde | Novel pyrrole-based azo dyes. nih.gov |

Flame Retardants

The presence of both chlorine and fluorine atoms in this compound makes it a candidate for use as an intermediate in the synthesis of halogenated flame retardants. nih.govalfa-chemistry.com Halogenated compounds are known to be highly effective in interrupting the combustion cycle of materials. alfa-chemistry.com They function primarily in the gas phase by releasing halogen radicals upon heating, which then scavenge the high-energy H• and •OH radicals that propagate the fire, effectively quenching the flame. alfa-chemistry.com

While not typically used as a flame retardant itself, this compound can be incorporated into larger, more complex molecules designed to be either additive or reactive flame retardants. Additive flame retardants are blended with the polymer, while reactive ones are chemically bonded into the polymer backbone. The inclusion of the trifluoromethylpyridine moiety can enhance the thermal stability of the flame retardant molecule and its compatibility with the host polymer.

The development of novel flame retardants often involves creating structures that contain phosphorus or nitrogen in synergy with halogens to improve efficiency and reduce the total amount of halogen required. The pyridine nitrogen in the this compound structure can contribute to this synergistic effect by promoting char formation during combustion, which acts as a physical barrier to heat and fuel.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| 1-H-pyrrole-2-carbaldehyde |

| Imidazole |

| N-benzyl-N-ethyl-m-acetamide aniline |

| Aniline |

Computational and Spectroscopic Studies

Molecular Modeling and Electronic Structure Analysis

While specific, in-depth Density Functional Theory (DFT) studies for 2-chloro-3-(trifluoromethyl)pyridine are not extensively detailed in the surveyed literature, the computational analysis of closely related trifluoromethyl-substituted pyridines is well-documented. These studies consistently employ DFT to investigate molecular geometry, vibrational frequencies, and electronic properties.

Typically, calculations are performed using hybrid functional methods, with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional being a common choice. This is often paired with Pople-style basis sets of varying sizes and complexities, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. Such computational approaches are utilized to optimize the ground state geometry of the molecule, predict its vibrational spectra (FT-IR and Raman), and calculate electronic properties like molecular orbital energies (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and stability. For instance, in analyses of analogous compounds, these methods have been used to calculate properties such as electric dipole moment (μ) and molecular electrostatic potential (MEP) to understand charge distribution and potential sites for electrophilic and nucleophilic attack.

Spectroscopic Characterization (Excluding Basic Identification Data)

A full vibrational assignment for this compound based on experimental FT-IR spectroscopy is not available in published literature. However, the characteristic vibrational frequencies for its constituent functional groups can be predicted based on studies of similar pyridine (B92270) derivatives.

C-F Vibrations : The trifluoromethyl group is expected to produce very strong and characteristic absorption bands. Typically, C-F stretching vibrations appear in the 1350-1120 cm⁻¹ region.

Pyridine Ring Vibrations : The C-C and C-N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl Vibrations : The C-Cl stretching vibration is expected to be found in the 850-550 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations.

A complete analysis would require a combination of experimental FT-IR data and theoretical calculations (such as DFT) to assign each observed band to a specific vibrational mode of the molecule.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the protons attached to the pyridine ring. The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences the chemical shifts of the ring protons, generally shifting them downfield.

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-6 | 8.592 |

| H-4 | 8.046 |

| H-5 | 7.407 |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms directly attached to the electronegative chlorine and trifluoromethyl groups, as well as the quaternary carbon of the CF₃ group, show distinct chemical shifts.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-2 | 150.1 |

| C-6 | 148.9 |

| C-4 | 140.7 |

| C-5 | 123.6 |

| C-3 | 122.9 (q) |

| CF₃ | 121.9 (q) |

Note: (q) indicates a quaternary carbon or a carbon showing quartet splitting due to coupling with fluorine atoms.

While the crystal structure of this compound itself has not been reported, it serves as a key precursor in the synthesis of derivatives that have been characterized. A notable derivative is 5,5′-bis(trifluoromethyl)-2,2′-bipyridine , which is formed via a modified Ullmann coupling reaction of the parent compound.

This derivative is a solid with a melting point of 129-130 °C and is used as a chelating ligand in the formation of metal complexes, particularly with iridium and ruthenium for photocatalysis applications. sigmaaldrich.com The synthesis of such bipyridine ligands is crucial for tuning the photophysical and redox properties of the resulting metal complexes. Although the specific crystallographic data for the free 5,5′-bis(trifluoromethyl)-2,2′-bipyridine ligand is not detailed in the surveyed literature, the structural analysis of metal complexes incorporating similar bipyridine ligands is a common practice to precisely determine coordination geometries, bond lengths, and angles, which are essential for understanding their catalytic activity.

Market Dynamics and Industry Applications Academic Perspectives on Trends

Growth Drivers in Pharmaceutical and Agrochemical Sectors

The increasing global population and the corresponding need for enhanced food production are significant drivers for the agrochemical market, which in turn fuels demand for intermediates like 2-Chloro-3-(trifluoromethyl)pyridine. intelmarketresearch.com Pyridine-based pesticides are considered highly efficient with low toxicity, aligning with modern agricultural development trends. In the agrochemical sector, this compound serves as a key synthetic intermediate for herbicides such as flazasulfuron. researchoutreach.org The broader market for pyridine (B92270) and its derivatives is experiencing substantial growth, with the agrochemicals segment being a primary end-user. grandviewresearch.comkbvresearch.com

In the pharmaceutical realm, the compound is a crucial building block in the synthesis of novel therapeutic agents. innospk.com A primary application is in the preparation of high-affinity TRPV1 (vanilloid receptor 1) antagonists. innospk.com These receptors are integral to pain perception, and developing antagonists that target them is a promising area for creating new analgesics to treat chronic pain conditions like neuropathic pain. innospk.com The trifluoromethyl and chloro substituents on the pyridine ring enhance the molecule's ability to interact with biological targets, making it a valuable component in pharmaceutical research and development. innospk.com The general growth of the pharmaceutical industry, driven by rising healthcare spending and research into new active pharmaceutical ingredients (APIs), further supports the demand for this specialized intermediate. intelmarketresearch.com

Supply Chain and Production Trends

The global market for this compound is characterized by a concentrated group of manufacturers. In 2022, the top five global vendors accounted for approximately 58.73% of the market revenue. intelmarketresearch.com Key manufacturers include companies based in regions with strong chemical manufacturing capabilities. intelmarketresearch.comgiiresearch.com Dependable suppliers ensure the availability of the compound in quantities ranging from kilograms for research purposes to metric tons for large-scale industrial production. innospk.com

Production of trifluoromethylpyridine derivatives has evolved, moving from historically difficult synthesis to more readily available manufacturing thanks to new methods. researchoutreach.org One established synthesis route for this compound involves a simultaneous vapor-phase chlorination and fluorination reaction at high temperatures, where it is obtained as a minor product alongside other isomers. nih.gov More recent innovations in production focus on improving efficiency, yield, and purity. For instance, a patented method describes the preparation from 2,3,6-trichloro-5-trifluoromethyl pyridine through reduction dechlorination, which boasts a simple process, high product purity (over 98%), high selectivity (95%), and a raw material conversion rate of over 95%. google.com Another innovative process involves the oxidation of 3-trifluoromethylpyridine to produce 3-trifluoromethylpyridine N-oxide, which is then reacted with a chlorinating agent to yield this compound at a high rate and yield. google.com

Regional Market Analysis and Projections

The global market for this compound is experiencing steady growth. The market revenue was valued at 15.67 million USD in 2023 and is projected to increase to 19.75 million USD by 2029, with a compound annual growth rate (CAGR) of 3.93% during the forecast period. intelmarketresearch.comgiiresearch.com

A regional breakdown reveals the following trends and projections:

Asia-Pacific: This region represents the largest market, with an estimated value of 7.26 million USD in 2023. It is projected to grow to 9.47 million USD by 2029, exhibiting the highest CAGR of 4.53%. intelmarketresearch.comgiiresearch.com The expansion of the chemical and manufacturing industries in this region is a key driver of this growth. kbvresearch.com

Europe: The European market was valued at 3.86 million USD in 2023 and is forecast to reach 4.68 million USD by 2029, with a CAGR of 3.26%. intelmarketresearch.comgiiresearch.com

North America: In 2023, the North American market was estimated at 3.69 million USD. It is anticipated to grow to 4.52 million USD by 2029, corresponding to a CAGR of 3.44%. intelmarketresearch.comgiiresearch.com

| Region | 2023 Market Value | 2029 Projected Market Value | CAGR (2023-2029) |

|---|---|---|---|

| Global | 15.67 | 19.75 | 3.93% |

| Asia-Pacific | 7.26 | 9.47 | 4.53% |

| Europe | 3.86 | 4.68 | 3.26% |

| North America | 3.69 | 4.52 | 3.44% |

Innovations in Synthesis and Applications

Continuous innovation in the synthesis of this compound is aimed at improving production efficiency and reducing environmental impact. innospk.com Advances in synthetic chemistry, including the potential use of continuous flow processes, could further enhance manufacturing, lower costs, and improve sustainability. innospk.com Patented methods that achieve high yields and purity with simplified processes represent significant advancements in its production. google.com These innovations are crucial for meeting the stringent quality standards required by the pharmaceutical and agrochemical industries. innospk.com

The primary application of this compound remains as a vital intermediate. openpr.com However, its utility is expanding as research uncovers new possibilities. The most significant recent innovation in its application is in the development of next-generation pain relief therapies through its use in creating TRPV1 antagonists. innospk.com The fluorinated pyridine backbone of the molecule also presents opportunities for chemists to explore and synthesize new derivatives with potentially improved pharmacological profiles or agrochemical activities. researchoutreach.orginnospk.com The unique physicochemical properties imparted by the trifluoromethyl group are expected to lead to the discovery of novel applications in a variety of fields, potentially including functional materials and polymers. researchoutreach.org

Future Research Directions for 2 Chloro 3 Trifluoromethyl Pyridine

The utility of 2-Chloro-3-(trifluoromethyl)pyridine as a key intermediate in the synthesis of valuable products has spurred ongoing research to broaden its applications and optimize its production. Future research is poised to explore several key areas, from creating novel derivatives to developing greener synthetic methodologies and employing advanced computational tools to uncover new functionalities.

Q & A

Q. What are the established synthetic routes for 2-chloro-3-(trifluoromethyl)pyridine, and how do reaction conditions affect yield and purity?

The primary synthesis involves catalytic vapor-phase chlorination of β-picoline with chlorine under high temperatures, often yielding this compound as a byproduct during halogen exchange processes . Reaction conditions such as temperature (160–200°C), catalyst selection (e.g., FeCl₃), and stoichiometric ratios significantly impact yield and purity. For example, excess chlorine may lead to over-chlorinated byproducts, requiring precise control . Distillation (BP: 166–168°C) is commonly used for purification, though recrystallization from non-polar solvents can improve crystalline purity .

Q. How does the chlorine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

The chlorine atom at the 2-position activates the pyridine ring for NAS due to its electron-withdrawing effect, directing nucleophiles (e.g., amines, thiols) to the adjacent 4- or 6-positions. Reactivity is enhanced under mild conditions (e.g., DMF, 60–80°C) with bases like K₂CO₃ to deprotonate incoming nucleophiles . Competition with the trifluoromethyl group’s inductive effects must be considered, as CF₃ can sterically hinder substitution at the 3-position .

Q. What safety protocols are critical when handling this compound?

The compound is classified as acutely toxic (Oral Tox. 3) and requires PPE including N95 masks, gloves, and eye protection. Storage should adhere to Combustible Solids guidelines (Storage Class Code 11) in cool, ventilated areas. Spill management involves inert absorbents (e.g., vermiculite) and avoidance of aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for complex molecule synthesis?

Regioselectivity is achieved through directing-group strategies or transition-metal catalysis. For example, palladium-catalyzed C–H activation at the 4-position can be directed by the chlorine atom, while Suzuki-Miyaura cross-coupling at the 6-position leverages the trifluoromethyl group’s steric effects . Computational studies (DFT) predict electron-density distributions to guide functionalization .

Q. How can contradictions in reported chlorination methods for derivatives be resolved?

Discrepancies in chlorination yields (e.g., 45–72%) arise from variations in catalyst loading and halogen exchange efficiency. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, higher FeCl₃ concentrations (>5 mol%) improve trifluoromethyl retention but may increase side-product formation .

Q. What spectroscopic and computational tools are essential for characterizing substitution patterns?

- ¹⁹F NMR : Differentiates CF₃ environments (δ −60 to −65 ppm) and monitors substitution-induced electronic changes .

- HRMS : Confirms molecular ion peaks (m/z 181.54) and fragment patterns .

- DFT Calculations : Predict reaction pathways and transition states using InChI/SMILES-derived geometries (e.g., B3LYP/6-31G*) .

Q. How does this compound serve as a model substrate in medicinal chemistry?

Derivatives like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine exhibit S1P4 receptor agonism (EC₅₀ = 45 nM) with no off-target activity, making them valuable for neurological drug discovery . Structure-activity relationship (SAR) studies leverage the chlorine and CF₃ groups to optimize binding affinity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro